molecular formula C13H20N2O2 B11390561 3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

Cat. No.: B11390561
M. Wt: 236.31 g/mol
InChI Key: GWHUCUSJIVMXBI-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutanoic acid with 5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.

    3-methyl-N-(3-{[(2-phenylethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide: Contains a benzothienyl group instead of a benzoxazole group.

Uniqueness

3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

InChI

InChI=1S/C13H20N2O2/c1-8(2)6-12(16)14-13-10-7-9(3)4-5-11(10)15-17-13/h8-9H,4-7H2,1-3H3,(H,14,16)

InChI Key

GWHUCUSJIVMXBI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)CC(C)C

Origin of Product

United States

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